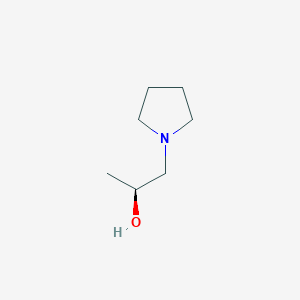
(2S)-1-(pyrrolidin-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(pyrrolidin-1-yl)propan-2-ol is a chiral compound that features a pyrrolidine ring attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(pyrrolidin-1-yl)propan-2-ol typically involves the reaction of pyrrolidine with an appropriate epoxide or halohydrin under basic conditions. One common method is the nucleophilic ring-opening of an epoxide by pyrrolidine, which yields the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
科学的研究の応用
Chemistry: (2S)-1-(pyrrolidin-1-yl)propan-2-ol is used as a building block in the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems. It serves as a model compound for understanding the interactions between chiral drugs and their targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products.
作用機序
The mechanism by which (2S)-1-(pyrrolidin-1-yl)propan-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
- (2S)-1-(pyrrolidin-1-yl)butan-2-ol
- (2S)-1-(pyrrolidin-1-yl)ethan-2-ol
- (2S)-1-(pyrrolidin-1-yl)pentan-2-ol
Uniqueness: (2S)-1-(pyrrolidin-1-yl)propan-2-ol is unique due to its specific chiral center and the presence of the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
(2S)-1-(Pyrrolidin-1-yl)propan-2-ol, also known as (S)-2-(pyrrolidin-1-yl)propan-1-ol, is a chiral compound that has garnered attention for its biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves the use of chiral starting materials and various reaction conditions to ensure the retention of stereochemistry. For instance, the compound can be synthesized from (1R,2S)-phenylpropanolamine through a series of transformations including chlorination and azidation, leading to the formation of pyrrolidine derivatives .
Antioxidant Activity
Research indicates that derivatives of pyrrolidin-1-yl compounds exhibit significant antioxidant properties. A study highlighted the synthesis of aryloxyaminopropanol derivatives, which demonstrated effective radical scavenging abilities. Such compounds may play a role in mitigating oxidative stress-related diseases .
Anticancer Properties
The anticancer potential of this compound has been explored through its derivatives. For example, novel 5-oxopyrrolidine derivatives have shown promising results against A549 human lung adenocarcinoma cells. These compounds were evaluated using MTT assays, revealing structure-dependent cytotoxicity and potential for further development as anticancer agents .
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| 5-Oxopyrrolidine Derivative 1 | A549 | 25 | Significant cytotoxicity |
| 5-Oxopyrrolidine Derivative 2 | HSAEC1-KT | 50 | Lower toxicity to non-cancerous cells |
Antimicrobial Activity
Pyrrolidine derivatives have also been investigated for their antimicrobial properties. For instance, certain derivatives showed selective activity against multidrug-resistant strains of Staphylococcus aureus. This suggests that this compound and its analogs could be developed into effective antimicrobial agents .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a controlled study, several pyrrolidine derivatives were tested against A549 cells. The results indicated that specific modifications on the pyrrolidine ring significantly enhanced anticancer activity. Compounds with electron-withdrawing groups exhibited improved efficacy compared to their electron-donating counterparts .
Case Study 2: Antimicrobial Efficacy
A series of pyrrolidine-based compounds were screened for antimicrobial activity against various pathogens. Notably, one derivative demonstrated potent activity against linezolid-resistant Staphylococcus aureus strains, highlighting its potential as a therapeutic agent in combating antibiotic resistance .
特性
IUPAC Name |
(2S)-1-pyrrolidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9)6-8-4-2-3-5-8/h7,9H,2-6H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYANEJZLUMJNA-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














